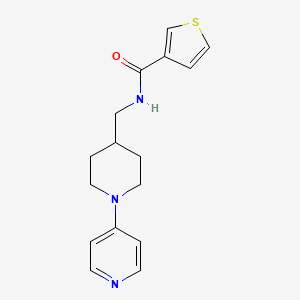

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c20-16(14-5-10-21-12-14)18-11-13-3-8-19(9-4-13)15-1-6-17-7-2-15/h1-2,5-7,10,12-13H,3-4,8-9,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTCEZIIGFISLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CSC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling with a thiophene derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiophene Fentanyl (N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)

Structural Differences :

Pharmacological Implications :

- Thiophene fentanyl is a potent µ-opioid receptor agonist, whereas the target compound’s pyridine moiety may shift activity toward non-opioid targets, such as kinases or neurotransmitter receptors .

4’-Methyl Acetyl Fentanyl (N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide)

Structural Differences :

- Amide Group : 4’-Methyl acetyl fentanyl has an acetamide linkage, while the target compound uses a thiophene carboxamide , introducing sulfur-based electronic effects and conformational rigidity .

- Aromatic Substituents : The phenethyl group in 4’-methyl acetyl fentanyl is replaced by pyridin-4-yl in the target compound, likely reducing lipophilicity and altering blood-brain barrier penetration .

Physicochemical Properties :

N-(Piperidin-4-yl)thiophene-3-carboxamide Hydrochloride

Structural Differences :

- Substituents : This analog lacks the pyridin-4-yl and methylene bridge present in the target compound, resulting in a simpler piperidine-thiophene carboxamide structure .

- Salt Form : The hydrochloride salt improves solubility, a property that could be extrapolated to the target compound if similarly derivatized .

Functional Implications :

Goxalapladib (CAS-412950-27-7)

Structural Differences :

- Core Structure : Goxalapladib contains a 1,8-naphthyridine ring system, contrasting with the target compound’s piperidine-thiophene scaffold.

- Therapeutic Application : Goxalapladib is an anti-atherosclerosis agent, suggesting divergent biological targets compared to the opioid-like or CNS-focused activity of piperidine carboxamides .

Comparative Data Table

Key Research Findings

Pyridine vs. Phenethyl : Substituting phenethyl with pyridin-4-yl could mitigate opioid-like activity, as phenethyl groups are critical for µ-opioid receptor engagement in fentanyl analogs .

Salt Forms : Hydrochloride derivatives (e.g., ) demonstrate enhanced solubility, suggesting a viable strategy for optimizing the target compound’s bioavailability .

Biological Activity

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide, a compound characterized by its unique molecular structure, has garnered attention in various biological research fields. Understanding its biological activity is crucial for potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide group, alongside a piperidine and a pyridine ring. Its molecular formula is with a molecular weight of approximately 301.41 g/mol. The structure can be represented as follows:

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3OS |

| Molecular Weight | 301.41 g/mol |

| CAS Number | 2034236-47-8 |

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: Inhibition of Tumor Growth

In vivo experiments demonstrated that this compound effectively inhibited the growth of human tumor xenografts in nude mice. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation, particularly through inhibition of protein kinases involved in oncogenic signaling.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits significant antimicrobial activity. Research indicates it has effective inhibitory concentrations against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Protein Kinases : The compound selectively inhibits certain protein kinases, which are critical in regulating cellular processes such as growth and apoptosis.

- Antimicrobial Mechanism : Its antimicrobial effects may be due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the thiophene or piperidine moieties can significantly influence its potency and selectivity.

Key Findings from SAR Studies

- Pyridine Substitution : Variations in the pyridine ring structure have shown to enhance selectivity for specific kinases.

- Carboxamide Group : The presence of the carboxamide group is essential for maintaining biological activity, influencing both solubility and interaction with target proteins.

Q & A

Q. What are the key considerations in synthesizing N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide to ensure high yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, with critical attention to:

- Coupling agents : Use of carbodiimides (e.g., EDC) to facilitate amide bond formation between the piperidine and thiophene moieties .

- Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility and reaction efficiency .

- Temperature control : Reflux conditions (e.g., 80–100°C) to accelerate reaction rates while minimizing side products .

- Purification : Column chromatography (silica gel, eluent: DCM/methanol gradient) to isolate the product from by-products .

Q. Table 1. Representative Synthesis Workflow

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Pyridin-4-yl piperidine, thiophene-3-carboxylic acid, EDC | Amide bond formation | |

| 2 | Reflux in DCM, 24h | Reaction completion | |

| 3 | Column chromatography (DCM/MeOH) | Purification (purity >95%) |

Q. How is the molecular structure of this compound confirmed post-synthesis?

Methodological Answer: Structural confirmation relies on spectroscopic and computational techniques:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Signals at δ 7.2–8.1 (pyridinyl protons) and δ 4.2 (methylene bridge) confirm connectivity .

- 13C NMR : Peaks for carbonyl (δ ~170 ppm) and aromatic carbons validate the backbone .

- Mass Spectrometry (MS) : Molecular ion peak (e.g., m/z 345.2 [M+H]+) matches the theoretical molecular weight .

- InChIKey/SMILES : Cross-referenced with PubChem for database validation (InChIKey: WRINBBKPZKSBMR) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Initial screening often focuses on:

- Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter receptors) .

- Cytotoxicity profiling : IC50 determination in cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How do structural modifications to the thiophene or piperidine moieties affect pharmacological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies involve:

- Electron-withdrawing substituents : Adding pyrazinyl groups (electron-deficient) enhances receptor binding affinity but may reduce solubility .

- Piperidine substitution : Bulky groups (e.g., tetrahydrocinnoline) improve metabolic stability but could hinder blood-brain barrier penetration .

- Thiophene modifications : Fluorination at the 5-position increases electrophilicity, potentially boosting reactivity with biological targets .

Q. Table 2. SAR Trends

| Modification | Effect on Activity | Reference |

|---|---|---|

| Pyridin-4-yl piperidine | Enhances receptor selectivity | |

| Thiophene-3-carboxamide | Base structure for bioactivity | |

| Chlorobenzyl substitution | Improves enzyme inhibition |

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .

- Orthogonal validation : Confirm binding via SPR (surface plasmon resonance) alongside enzymatic assays .

- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain divergent in vivo results .

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., kinase domains) .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Leverage datasets from PubChem BioAssay to predict IC50 values for novel analogs .

Q. What methodologies optimize pharmacokinetic properties like solubility and bioavailability?

Methodological Answer:

- Salt formation : Hydrochloride salts improve aqueous solubility .

- Prodrug design : Esterification of the carboxamide group enhances intestinal absorption .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.